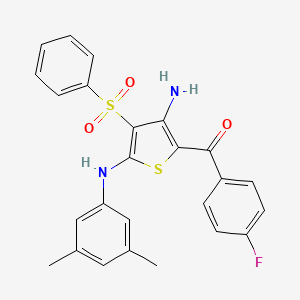

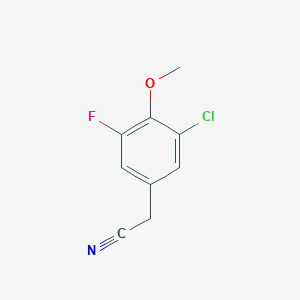

![molecular formula C12H14N2S B3003028 5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine CAS No. 923153-23-5](/img/structure/B3003028.png)

5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine" is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and condensation with various reagents. For instance, the ibuprofen derivative 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride is prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine is achieved by condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . These methods provide insights into the potential synthetic routes that could be applied to the target compound.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For example, the molecular structure of the ibuprofen-thiadiazole hybrid was determined by single crystal X-Ray diffraction, and its vibrational analysis was performed using FT-IR and FT-Raman spectra . The structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques could be employed to analyze the molecular structure of "5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine".

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including reactions with amines, aldehydes, and carboxylic acids. For instance, the reaction of thiazole derivatives with benzyl amine, ethylene diamine, and o-phenylene diamine afforded compounds with better stabilized push-pull systems . The interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids can lead to the formation of cocrystals or salts, as observed in the structures of the adduct with 2-(naphthalen-2-yloxy)acetic acid and the salt with 3,5-dinitrobenzoic acid . These reactions could be relevant for further functionalization of "5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine".

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of substituents on the thiazole ring can affect these properties significantly. For example, the presence of an adamantane moiety in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines influences the noncovalent interactions and the stability of the crystal structures . The physical and chemical properties of "5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine" would need to be determined experimentally, but insights can be drawn from related compounds.

Aplicaciones Científicas De Investigación

Molecular and Electronic Structure Analysis

Research has explored the molecular and electronic structure of similar thiazole compounds. For example, Özdemir et al. (2009) investigated the structure of a related molecule using methods like NMR, IR, X-ray diffraction, and computational techniques. This comprehensive approach is critical for understanding the physical and chemical properties of thiazole derivatives, including 5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).

Synthesis and Chemical Transformations

Paepke et al. (2009) described the synthesis of thiazoles through various chemical reactions, highlighting the versatility and potential modifications of compounds like 5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine for different applications (Paepke, Reinke, Peseke, & Vogel, 2009).

Biological Applications

Research by Bansal et al. (2020) on thiazole clubbed pyrazole derivatives, including compounds similar to 5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine, demonstrated potential as apoptosis inducers and anti-infective agents, suggesting biomedical applications for this class of compounds (Bansal, Bhardwaj, Saraf, Thakur, & Sharma, 2020).

Anticancer Potential

A study by Yakantham et al. (2019) synthesized derivatives of thiazole compounds and tested them for anticancer activity against various cancer cell lines, indicating the potential therapeutic applications of compounds like 5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Activity

Research into thiazole derivatives also encompasses their antimicrobial properties. For example, the study by Wardkhan et al. (2008) investigated the synthesis of thiazoles and their fused derivatives, assessing their effectiveness against various bacterial and fungal strains (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Propiedades

IUPAC Name |

5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-2-9-4-3-5-10(6-9)7-11-8-14-12(13)15-11/h3-6,8H,2,7H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSQZYSBSLYCBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)CC2=CN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine | |

CAS RN |

923153-23-5 |

Source

|

| Record name | 5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

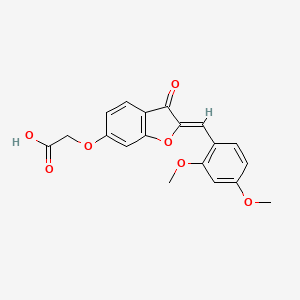

![2-benzyl-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3002945.png)

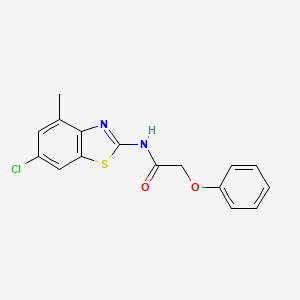

![Methyl 2-[4-(dimethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3002947.png)

![2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B3002950.png)

![N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B3002955.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3002956.png)

![3-((4-phenyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3002957.png)

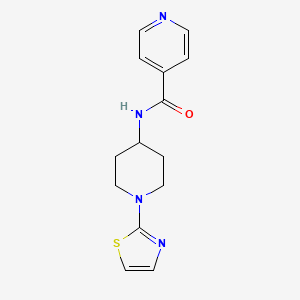

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002958.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(dimethylamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B3002960.png)

![2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide](/img/structure/B3002966.png)